3-(Dimethylamino)-1-(2-methylphenyl)prop-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(DIMETHYLAMINO)-1-O-TOLYLPROP-2-EN-1-ONE is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group and a tolyl group attached to a propenone backbone. It is widely studied in various fields of chemistry and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(DIMETHYLAMINO)-1-O-TOLYLPROP-2-EN-1-ONE typically involves the reaction of an appropriate aldehyde with a dimethylamine derivative under specific conditions. One common method is the condensation reaction between o-tolualdehyde and dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of (E)-3-(DIMETHYLAMINO)-1-O-TOLYLPROP-2-EN-1-ONE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(DIMETHYLAMINO)-1-O-TOLYLPROP-2-EN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(E)-3-(DIMETHYLAMINO)-1-O-TOLYLPROP-2-EN-1-ONE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-3-(DIMETHYLAMINO)-1-O-TOLYLPROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-(DIMETHYLAMINO)-1-PHENYLPROP-2-EN-1-ONE
- (E)-3-(DIMETHYLAMINO)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE
- (E)-3-(DIMETHYLAMINO)-1-(2-METHYLPHENYL)PROP-2-EN-1-ONE
Uniqueness
(E)-3-(DIMETHYLAMINO)-1-O-TOLYLPROP-2-EN-1-ONE is unique due to the presence of the o-tolyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, stability, and biological activity, making it a compound of interest in various research fields .
Eigenschaften
Molekularformel |
C12H15NO |
---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
(E)-3-(dimethylamino)-1-(2-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H15NO/c1-10-6-4-5-7-11(10)12(14)8-9-13(2)3/h4-9H,1-3H3/b9-8+ |
InChI-Schlüssel |
MTAPLSSLUPAWRM-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=CC=CC=C1C(=O)/C=C/N(C)C |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)C=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.